

Discovery of 1-Benzyl-1H-indole-6-carbonitrile as a research chemical

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Compound of Interest

Compound Name: **1-Benzyl-1H-indole-6-carbonitrile**

Cat. No.: **B1517635**

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An In-Depth Technical Guide to **1-Benzyl-1H-indole-6-carbonitrile** for Advanced Research

Foreword: The Enduring Significance of the Indole Scaffold

The indole ring system stands as a quintessential "privileged structure" in the landscape of medicinal chemistry and drug discovery.^{[1][2]} Its presence within a vast array of natural alkaloids, essential biomolecules like tryptophan and serotonin, and numerous blockbuster pharmaceuticals underscores its remarkable versatility in molecular recognition.^{[1][2][3]} This guide focuses on a specific, functionalized derivative, **1-Benzyl-1H-indole-6-carbonitrile**, a research chemical poised as a valuable building block for the synthesis of novel bioactive compounds. By elucidating its properties, synthesis, and potential applications, we aim to provide researchers, chemists, and drug development professionals with a comprehensive technical foundation for leveraging this compound in their scientific pursuits.

Core Compound Specifications

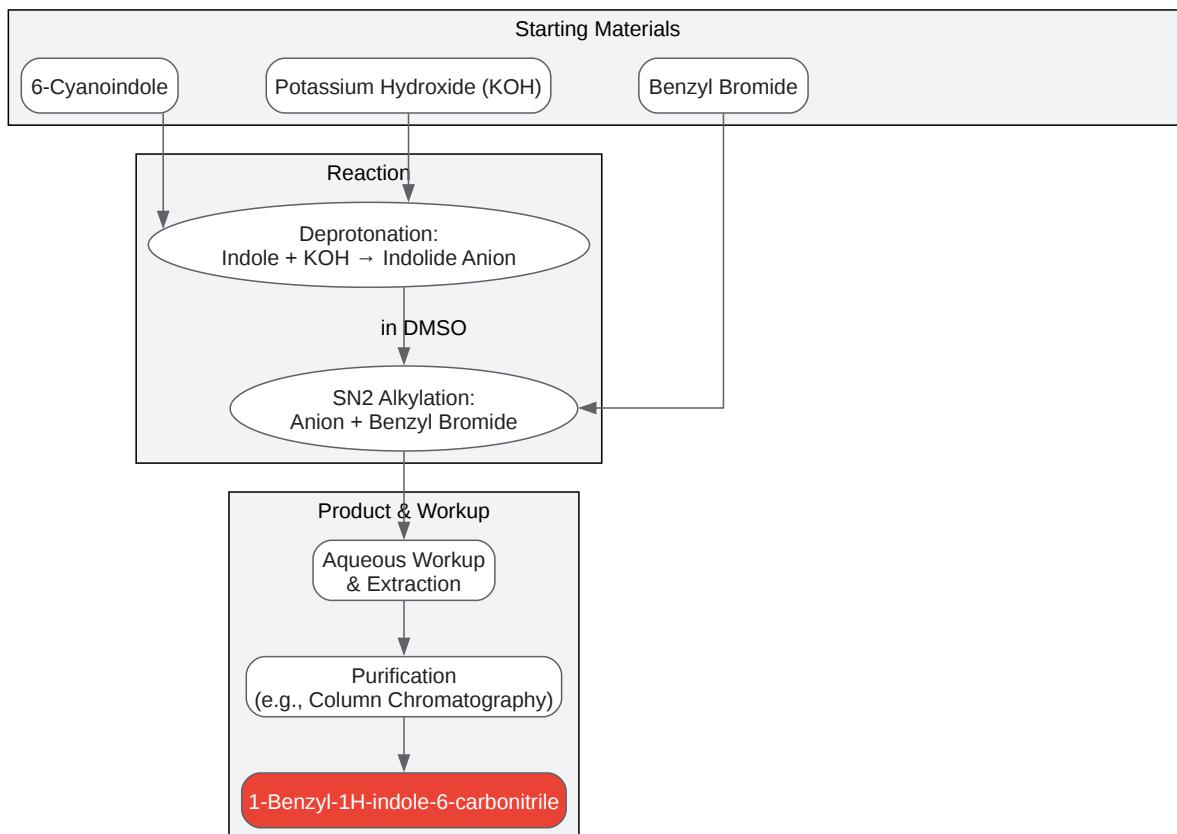
1-Benzyl-1H-indole-6-carbonitrile is a bi-functional molecule featuring a protective benzyl group at the N1 position of the indole ring and a reactive carbonitrile moiety at the C6 position. This strategic arrangement offers both stability and a handle for further chemical elaboration.

Property	Data	Source(s)
CAS Number	1030423-43-8	[4] [5]
Molecular Formula	C ₁₆ H ₁₂ N ₂	[4] [5]
Molecular Weight	232.28 g/mol	[4] [5]
Typical Purity	≥97%	[4]
Appearance	White to off-white solid (predicted)	-
Storage Conditions	Room temperature	[4]

Synthesis and Mechanistic Considerations

While a dedicated peer-reviewed synthesis for **1-Benzyl-1H-indole-6-carbonitrile** is not prominently documented, a logical and robust synthetic route can be engineered based on established methodologies for N-alkylation of indoles. The most field-proven approach involves the benzylation of a pre-existing 6-cyanoindole substrate. This strategy is preferable to attempting a late-stage cyanation of 1-benzylindole, which would present significant challenges regarding regioselectivity and reaction conditions.

The key transformation is the N-alkylation of the indole ring. A widely adopted and high-yielding method, first popularized by Heaney and Ley, utilizes a strong base in a polar aprotic solvent to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily attacks an alkyl halide.[\[6\]](#)[\[7\]](#)[\[8\]](#)

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Caption: Proposed workflow for the synthesis of **1-Benzyl-1H-indole-6-carbonitrile**.

Experimental Protocol: N-Benzylation of 6-Cyanoindole

This protocol is adapted from the authoritative Organic Syntheses procedure for the benzylation of indole and should be performed following a thorough risk assessment of all chemicals involved.[6][8]

- **Inert Atmosphere Setup:** Equip a dry, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- **Reagent Charging:** Under a positive pressure of nitrogen, charge the flask with anhydrous dimethyl sulfoxide (DMSO). Add freshly crushed potassium hydroxide (KOH) pellets (approx. 4 equivalents relative to the indole).
- **Anion Formation:** Stir the DMSO/KOH mixture vigorously for 10-15 minutes at room temperature. Add solid 6-cyanoindole (1 equivalent) portion-wise to the slurry. Continue stirring for 45-60 minutes to ensure complete deprotonation, which is often indicated by a color change.
- **Alkylation:** Dissolve benzyl bromide (1.5-2.0 equivalents) in a small amount of anhydrous DMSO and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture. The reaction is exothermic; use an ice-water bath to maintain the temperature below 30°C.[6][8]
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-cyanoindole is consumed.
- **Quenching and Extraction:** Carefully pour the reaction mixture into a beaker of ice water. The product may precipitate as a solid or remain as an oil. Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Washing:** Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMSO and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure **1-Benzyl-1H-indole-6-carbonitrile**.

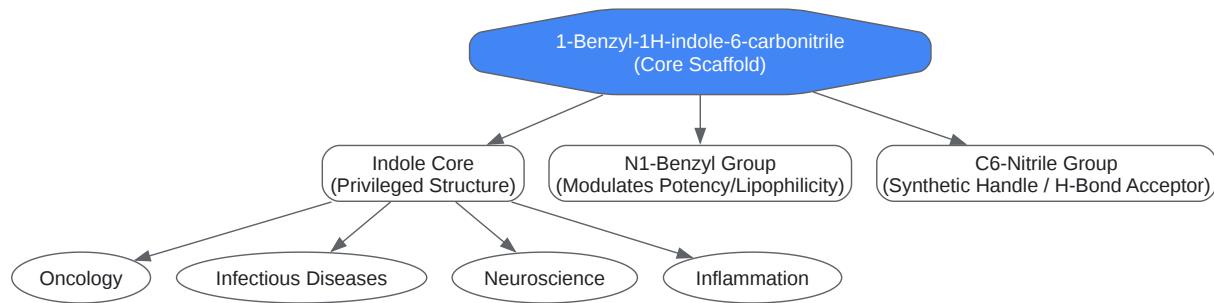
Spectroscopic Profile and Characterization

While a published spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogues.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule.
 - Benzyl Protons: A sharp singlet around δ 5.3-5.5 ppm integrating to 2H is characteristic of the benzylic methylene (-CH₂-) protons.[\[10\]](#) The aromatic protons of the benzyl ring will appear as a multiplet between δ 7.2-7.4 ppm, integrating to 5H.
 - Indole Protons: The protons on the indole core will be deshielded and appear in the aromatic region. The H₃ and H₂ protons will likely appear as doublets around δ 6.6 ppm and δ 7.2 ppm, respectively. The remaining protons on the benzene portion of the indole ring (H₄, H₅, H₇) will appear as doublets or doublets of doublets between δ 7.5-7.8 ppm.
- ¹³C NMR: The carbon spectrum provides confirmation of the key functional groups.
 - Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm.[\[9\]](#)
 - Benzylic Carbon: The methylene carbon (-CH₂-) should appear around δ 50-52 ppm.[\[10\]](#)
 - Aromatic Carbons: A series of signals between δ 100-140 ppm will correspond to the 14 aromatic carbons of the indole and benzyl rings.
- Infrared (IR) Spectroscopy: The most diagnostic peak in the IR spectrum will be a sharp, strong absorption band in the region of 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.[\[9\]](#)

Applications in Research and Drug Discovery

The true value of **1-Benzyl-1H-indole-6-carbonitrile** lies in its potential as a versatile intermediate or scaffold for the synthesis of more complex molecules with therapeutic promise. The indole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][12]



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Caption: Relationship between the core scaffold and its potential research applications.

- **Oncology:** The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids which inhibit tubulin polymerization.[1] The N-benzyl group, in particular, has been shown to dramatically enhance the anti-proliferative potency of indole derivatives compared to their NH-unsubstituted counterparts.[7] This compound could serve as a precursor for novel kinase inhibitors or cytotoxic agents.[13]
- **Scaffold for Further Synthesis:** The nitrile group is a highly versatile functional group.[10][14] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, opening up a vast chemical space for the development of compound libraries for high-throughput screening.
- **Building Block in Medicinal Chemistry:** As a research chemical, its primary role is as a building block for constructing more elaborate molecules. Researchers can utilize it in cross-

coupling reactions or multi-step syntheses to target specific biological pathways implicated in disease.[10][14]

Safety, Handling, and Storage

As with any research chemical, a rigorous and thorough risk assessment must be conducted before any handling or experimental work.[8]

- General Hazards: While specific toxicology data for this compound is unavailable, the parent compound, 1-benzylindole, is classified with GHS hazard statements indicating it may be harmful if swallowed, causes skin irritation, and causes serious eye damage.[15] It is prudent to handle **1-Benzyl-1H-indole-6-carbonitrile** with the same level of caution.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory.
- Handling: All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.
- Storage: The compound should be stored at room temperature in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4]
- Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]

Conclusion

1-Benzyl-1H-indole-6-carbonitrile represents more than just a catalog chemical; it is a strategically designed molecular tool. The combination of the privileged indole nucleus, a potency-enhancing N-benzyl group, and a versatile C6-nitrile handle makes it an attractive starting point for innovation in drug discovery. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of the next generation of indole-based therapeutics.

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